

AZD5213: A Technical Guide to CNS Penetration and Brain Receptor Occupancy

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Compound of Interest

Compound Name: AZD5213

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This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and brain receptor occupancy of **AZD5213**, a selective histamine H3 (H3) receptor antagonist and inverse agonist. The information is compiled from preclinical and clinical studies to support further research and development efforts.

Core Compound Characteristics

AZD5213 is a small molecule, orally administered drug designed for CNS activity.^[1] It is a potent and competitive antagonist and inverse agonist at the human H3 receptor.^[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and engage its target in the brain.^[2]

CNS Penetration and Pharmacokinetics

AZD5213 was developed to achieve a pharmacokinetic profile that allows for circadian fluctuations in H3 receptor occupancy.^{[3][4][5]} In human subjects, it has a short half-life of approximately 5 hours.^{[3][4][5]} Following oral administration, **AZD5213** is rapidly absorbed, with the time to maximum plasma concentration (Tmax) ranging from 0.7 to 2.0 hours.^[1]

Table 1: Human Pharmacokinetic Parameters of **AZD5213**

Parameter	Value	Reference
Route of Administration	Oral	[1]
Tmax	0.7 - 2.0 hours	[1]
Terminal Half-life (t _{1/2})	~5-7 hours	[1]
CNS Penetrant	Yes	[1]

Brain Receptor Occupancy

Positron Emission Tomography (PET) studies in healthy male volunteers have been conducted to quantify the in-vivo occupancy of H3 receptors in the brain by **AZD5213**. [3][4] These studies utilized the radioligand [11C]GSK189254 ([11C]AZ12807110) to visualize and measure receptor binding. [3][4]

The results demonstrated a clear dose- and concentration-dependent relationship for H3 receptor occupancy, ranging from 16% to 90%. [3][4][5] The affinity constant (K_{i,pI}), which represents the plasma concentration required to occupy 50% of the available receptors, was estimated to be 1.14 nmol/l. [3][4][5] A dose of 0.1mg was found to achieve approximately 50% receptor occupancy. [1]

Table 2: **AZD5213** Dose and Corresponding Brain H3 Receptor Occupancy (H3RO) in Humans

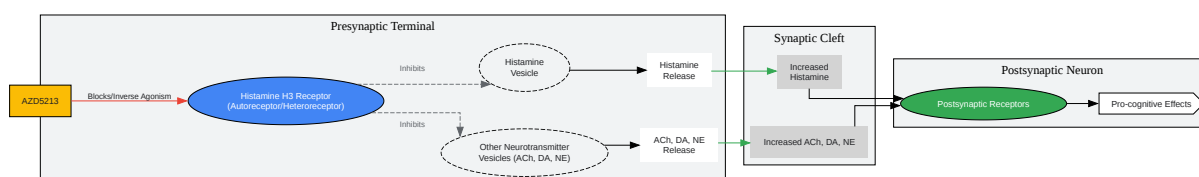
Single Oral Dose	Resulting H3RO Range	Reference
0.05 - 30 mg	16% - 90%	[3][4][5]
0.1 mg	~50%	[1]

The pharmacokinetic and receptor occupancy profile of **AZD5213** suggests that once-daily oral dosing could achieve high receptor occupancy during the day and low occupancy at night. [3][4][5] This characteristic is considered advantageous for mitigating potential sleep disturbances, a known concern with H3 receptor antagonists that exhibit prolonged high receptor occupancy. [3][4][5]

Mechanism of Action and Signaling Pathway

AZD5213 acts as an antagonist and inverse agonist at the histamine H3 receptor.[1] H3 receptors are primarily presynaptic autoreceptors and heteroreceptors in the CNS, widely distributed in regions like the striatum, hippocampus, and frontal cortices.[3][5]

As an antagonist/inverse agonist, **AZD5213** blocks the inhibitory effect of histamine on its own release (autoreceptor function) and on the release of other key neurotransmitters (heteroreceptor function).[3] This leads to an increased release of histamine, acetylcholine, dopamine, and norepinephrine in the brain, which are neurotransmitters crucial for cognitive processes such as attention and memory.[1][3][5]



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Caption: **AZD5213** Mechanism of Action.

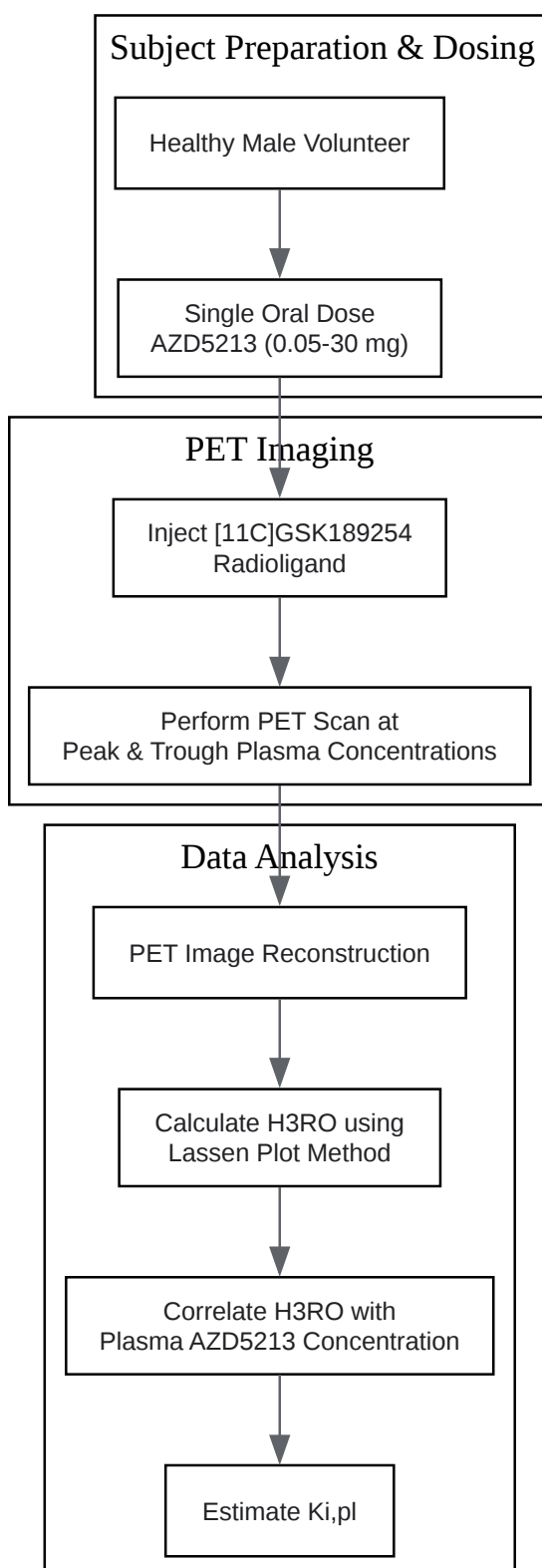
Experimental Protocols

Human Brain Receptor Occupancy Study (PET)

The primary method for determining the brain receptor occupancy of **AZD5213** in humans was Positron Emission Tomography (PET).[3][4]

- Study Design: An open-label study was conducted with healthy male volunteers who received single oral doses of **AZD5213** ranging from 0.05 to 30 mg.[3][4]

- Radioligand: The selective H3 receptor radioligand [11C]GSK189254 (also referred to as [11C]AZ12807110) was used for the PET scans.[3][4]
- Imaging Procedure: PET measurements were performed at both peak and trough plasma concentrations of **AZD5213** to estimate the time-course of receptor occupancy.[3]
- Data Analysis: The H3 receptor occupancy (H3RO) was calculated using the Lassen plot method.[3][4][5] This method relates the regional distribution volume of the radioligand to the plasma concentration of the competing drug (**AZD5213**).
- Correlation: The calculated H3RO was then correlated with the plasma concentrations of **AZD5213** to determine the dose-occupancy relationship and to estimate the in-vivo affinity constant ($K_{i,pl}$).[3][4]



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Caption: Experimental Workflow for PET Study.

Preclinical Assessment of Neurotransmitter Release

In preclinical studies, microdialysis was employed to measure the effect of **AZD5213** on neurotransmitter levels in the rodent brain.[3][5]

- **Animal Model:** Rodent models were used for these in-vivo experiments.
- **Procedure:** A microdialysis probe was inserted into a specific brain region, such as the prefrontal cortex.[1] Following the administration of **AZD5213**, the dialysate was collected at regular intervals.
- **Analysis:** The collected samples were analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of histamine, acetylcholine, dopamine, and norepinephrine.[1]
- **Outcome:** This methodology demonstrated that **AZD5213** administration leads to an increase in the release of these key neurotransmitters in the brain.[1][3][5]

Clinical Experience and Safety

AZD5213 has been administered to humans in single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[1] The most frequently reported adverse effects, which were also dose-limiting, were related to sleep disturbance, including sleep disorder and night sweats.[1] Other common adverse events included mild to moderate nausea and headache.[1] The compound has been investigated in clinical trials for conditions such as painful diabetic neuropathy and Tourette's syndrome.[2][6][7]

Conclusion

AZD5213 demonstrates effective CNS penetration and dose-dependent occupancy of brain histamine H3 receptors. Its pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, allows for a dynamic receptor occupancy pattern that may optimize therapeutic efficacy while minimizing sleep-related side effects. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its assessment make **AZD5213** a valuable tool for investigating the therapeutic potential of H3 receptor antagonism in various CNS disorders.

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